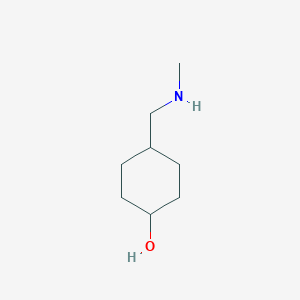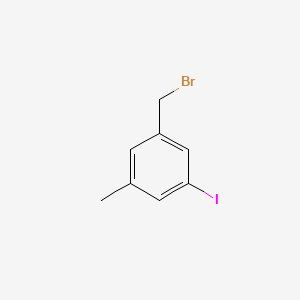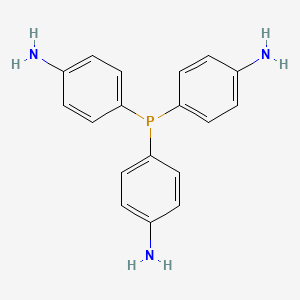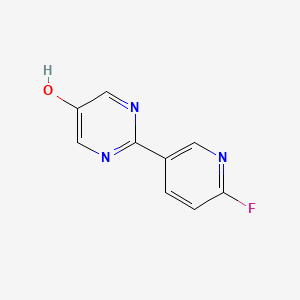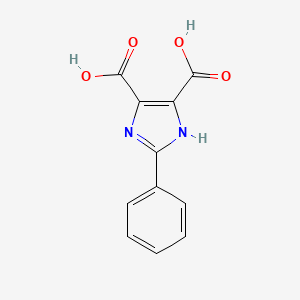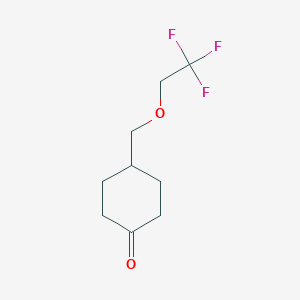
4-((2,2,2-Trifluoroethoxy)methyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,2,2-Trifluoroethoxy)methyl)cyclohexan-1-one is an organic compound with the molecular formula C8H11F3O2. It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with a trifluoroethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,2,2-Trifluoroethoxy)methyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the trifluoroethanol acting as both the reagent and solvent .
Industrial Production Methods
This method allows for large-scale production and is often preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-((2,2,2-Trifluoroethoxy)methyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-((2,2,2-Trifluoroethoxy)methyl)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 4-((2,2,2-Trifluoroethoxy)methyl)cyclohexan-1-one exerts its effects involves interactions with specific molecular targets. The trifluoroethoxy group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler analog without the trifluoroethoxy group.
2-Cyclohexen-1-one: An unsaturated analog with a double bond in the cyclohexane ring.
4-(2,2,2-Trifluoroethoxy)-2-pyridinyl derivatives: Compounds with similar trifluoroethoxy substitution but different core structures
Uniqueness
4-((2,2,2-Trifluoroethoxy)methyl)cyclohexan-1-one is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high reactivity and stability .
Properties
Molecular Formula |
C9H13F3O2 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroethoxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C9H13F3O2/c10-9(11,12)6-14-5-7-1-3-8(13)4-2-7/h7H,1-6H2 |
InChI Key |
ZBEZMLHXOBWHIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1COCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


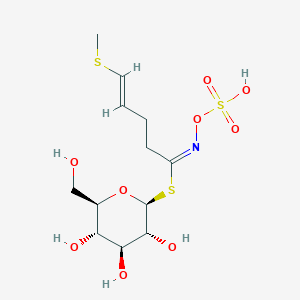
![1h-Pyrrolo[3,2-b]pyridine-5-acetonitrile](/img/structure/B12950442.png)
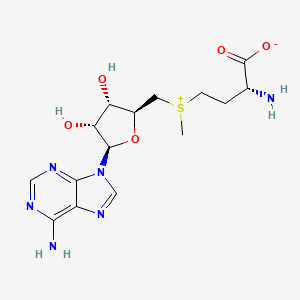
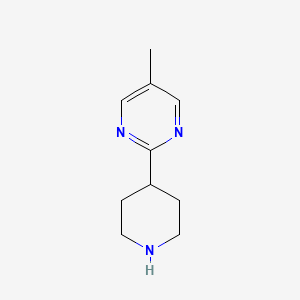
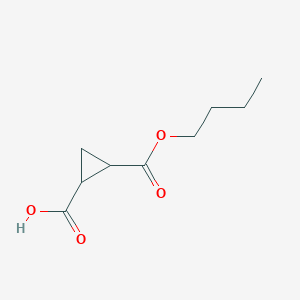
![Ethyl 1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole-2-carboxylate](/img/structure/B12950458.png)
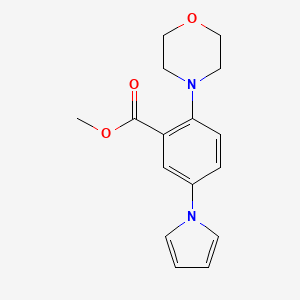
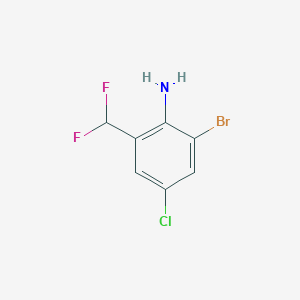
![4-Methylpyrazolo[1,5-a]pyridine](/img/structure/B12950476.png)
